REACTION_SMILES
|
[BH3:18].[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[c:9]1[o:10][c:11]([CH3:14])[c:12]2[CH3:13].[CH3:15][S:16][CH3:17].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH2:1]([OH:2])[c:4]1[cH:5][cH:6][cH:7][c:8]2[c:9]1[o:10][c:11]([CH3:14])[c:12]2[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1oc2c(C(=O)O)cccc2c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1oc2c(CO)cccc2c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |